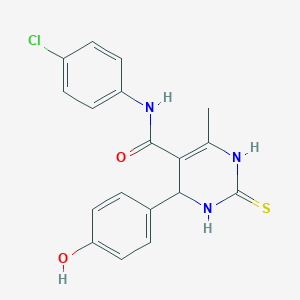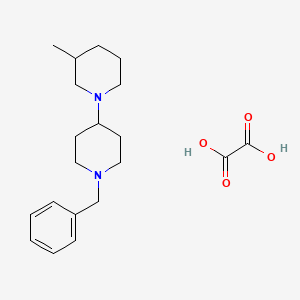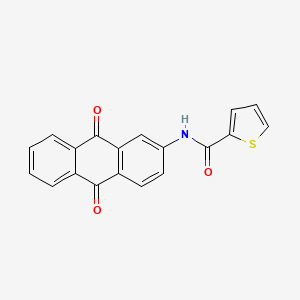![molecular formula C21H14ClN5O3S B4931235 1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4931235.png)
1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CNT is a chemical compound that belongs to the family of tetrazole-based compounds. It was first synthesized in the 1980s and has since been studied extensively for its potential applications in scientific research. CNT has been shown to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Applications De Recherche Scientifique
CNT has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit anticonvulsant effects in animal models of epilepsy and to have analgesic and anti-inflammatory effects in models of pain and inflammation. CNT has also been investigated for its potential use as a drug delivery system and as a scaffold for tissue engineering applications.
Mécanisme D'action
The exact mechanism of action of CNT is not fully understood, but it is thought to act through the modulation of various biochemical pathways. CNT has been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CNT has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to increase the levels of endogenous antioxidants, such as glutathione. CNT has also been shown to modulate the activity of various neurotransmitters, including GABA and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CNT for lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different biological activities. However, one of the main limitations of CNT is its potential toxicity. It has been shown to exhibit cytotoxic effects in some cell lines, and further studies are needed to determine its safety profile.
Orientations Futures
There are several future directions for research on CNT. One area of interest is its potential use as a drug delivery system. CNT has been shown to be able to cross the blood-brain barrier, which makes it a promising candidate for the delivery of drugs to the brain. Another area of interest is its potential use in tissue engineering applications. CNT has been shown to promote the growth and differentiation of stem cells, which could be used to regenerate damaged tissues. Further studies are needed to fully understand the potential applications of CNT in these areas.
In conclusion, CNT is a chemical compound that has been widely studied for its potential applications in scientific research. It exhibits a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. CNT has the potential to be used as a drug delivery system and as a scaffold for tissue engineering applications. Further studies are needed to fully understand the potential applications of CNT in these areas.
Méthodes De Synthèse
The synthesis of CNT involves the reaction of 4-chloroacetophenone, 4-nitrobenzaldehyde, and 1-phenyl-1H-tetrazole-5-thiol in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and oxidation, to yield CNT as the final product.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O3S/c22-16-10-6-14(7-11-16)19(28)20(15-8-12-18(13-9-15)27(29)30)31-21-23-24-25-26(21)17-4-2-1-3-5-17/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWAJRFEZBMSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC(C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(3-{4-[(4-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4931156.png)
![1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4931169.png)
![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)
![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4931184.png)
![4-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)

![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)


![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
